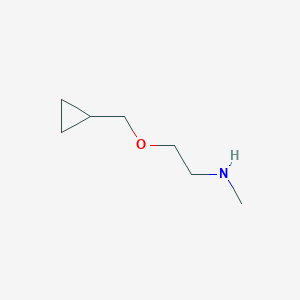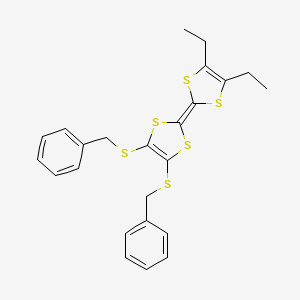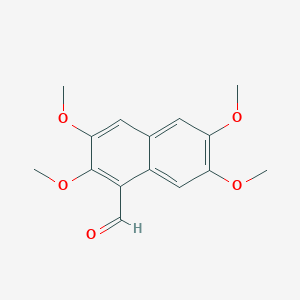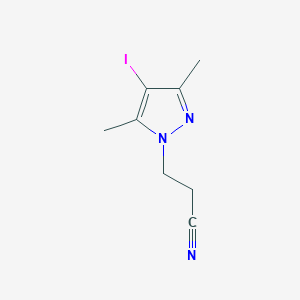
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C8H10IN3 and a molecular weight of 275.09 g/mol . This compound features a pyrazole ring substituted with iodine and methyl groups, and a propanenitrile group attached to the nitrogen atom of the pyrazole ring. It is primarily used in research and development within the fields of chemistry and biology.
作用机制
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
This can result in a variety of effects, depending on the nature of the target and the type of interaction .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been found to have various effects, such as antipromastigote activity and anticancer activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Attachment of the propanenitrile group: This step involves the reaction of the iodinated pyrazole with a suitable nitrile compound under basic conditions.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the original compound.
Coupling reactions: Products are typically larger, more complex molecules formed by the coupling of the pyrazole ring with other aromatic systems.
科学研究应用
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile: Lacks the iodine substituent, which can affect its reactivity and biological activity.
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: Contains a chlorine atom, which can also influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile makes it unique compared to its analogs with different halogen substituents. Iodine’s larger size and different electronic properties can lead to distinct reactivity patterns and biological activities, making this compound particularly interesting for research and development .
属性
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWUQDVGKJISJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
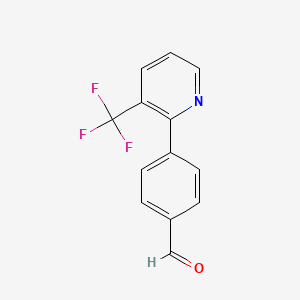
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)
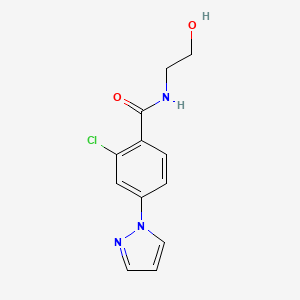
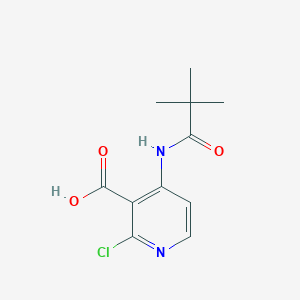
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)
